molecular formula CdClH3O5 B7801429 Perchloric acid cadmium hydrate

Perchloric acid cadmium hydrate

Cat. No.: B7801429
M. Wt: 230.89 g/mol
InChI Key: JGOODDPGJGAPCG-UHFFFAOYSA-N
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Description

Significance in Modern Inorganic and Coordination Chemistry

Perchloric acid cadmium hydrate (B1144303), most commonly available as cadmium perchlorate (B79767) hexahydrate (Cd(ClO₄)₂·6H₂O), is a key player in modern inorganic and coordination chemistry. cymitquimica.com Its significance stems from several key attributes. Firstly, the perchlorate anion (ClO₄⁻) is a weakly coordinating anion. researchgate.netwikipedia.org This property is highly advantageous as it allows for the primary ligand to dictate the coordination environment around the central cadmium(II) ion. This facilitates the systematic study of ligand effects on the geometry and stability of the resulting cadmium complexes.

Secondly, cadmium(II) itself exhibits versatile coordination behavior, capable of forming complexes with a wide range of coordination numbers and geometries. researchgate.netacs.org This adaptability, combined with the non-interfering nature of the perchlorate counter-ion, makes cadmium perchlorate hydrate an excellent starting material for the synthesis of a diverse array of coordination compounds. researchgate.net These compounds can range from simple mononuclear complexes to intricate, multidimensional coordination polymers with fascinating structural topologies. acs.orgrsc.org The study of these structures provides fundamental insights into crystal engineering and the principles of supramolecular assembly.

Contextualizing Hydrated Metal Perchlorates in Contemporary Research

Hydrated metal perchlorates, as a class of compounds, are integral to contemporary research for several reasons. The perchlorate anion's low coordinating ability makes these salts excellent sources of solvated metal ions in solution. wikipedia.org This is particularly useful in studies where the focus is on the intrinsic properties of the metal cation or its interaction with other ligands, without significant interference from the anion.

In the context of cadmium perchlorate hydrate, the water molecules of hydration can themselves act as ligands, forming aquo complexes. wikipedia.org The study of the exchange of these water ligands with other incoming ligands provides valuable kinetic and thermodynamic data about complex formation reactions. Furthermore, the thermal behavior of hydrated metal perchlorates, including cadmium perchlorate hydrate, is a subject of research, with techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) used to investigate their dehydration and decomposition processes. researchgate.netresearchgate.net This information is crucial for understanding the stability and potential applications of these compounds in materials science.

Evolution of Research Interests in Cadmium Perchlorate Systems

In recent decades, the focus of research on cadmium compounds, including cadmium perchlorate systems, has shifted towards advanced materials and their properties. There is a growing interest in the design and synthesis of cadmium-based coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.commdpi.comnih.gov These materials exhibit a range of interesting properties, including luminescence, which makes them promising candidates for applications in sensors, catalysis, and optoelectronics. nih.govmdpi.com The use of cadmium perchlorate as a precursor in the synthesis of these materials is a prominent theme in current research, with studies exploring how factors like ligand design and reaction conditions can be used to control the structure and functionality of the final product. acs.orgrsc.org

Interdisciplinary Research Potential and Current Scholarly Trajectories

The study of perchloric acid cadmium hydrate and its derivatives extends beyond traditional chemistry into various interdisciplinary fields. In materials science, cadmium-based compounds derived from perchlorate precursors are being investigated for their potential use in semiconductors, photovoltaic cells, and other electronic devices. nih.govchemimpex.com The luminescent properties of many cadmium coordination polymers are being explored for applications in chemical sensing and bio-imaging. nih.govmdpi.com

Current research trajectories are focused on the development of functional materials with tailored properties. This includes the synthesis of novel coordination polymers with specific topologies for gas storage and separation, and the design of luminescent sensors for the detection of pollutants or biologically important molecules. nih.gov There is also a move towards more sustainable and environmentally friendly synthetic methods. The integration of experimental studies with computational modeling is becoming increasingly common, allowing for a deeper understanding of the structure-property relationships in these cadmium-based systems. mdpi.com This interdisciplinary approach is expected to drive future innovations in the application of cadmium perchlorate and its derivatives.

Data Tables

Table 1: Chemical and Physical Properties of Cadmium Perchlorate Hexahydrate

PropertyValueSource
IUPAC Namecadmium(2+);diperchlorate;hexahydrate nih.gov
CAS Number10326-28-0 nih.gov
Molecular FormulaCd(ClO₄)₂·6H₂O cymitquimica.comnih.govfuncmater.com
Molecular Weight419.40 g/mol nih.gov
AppearanceWhite crystalline solid cymitquimica.comnih.gov
SolubilitySoluble in water nih.gov

Properties

IUPAC Name

cadmium;perchloric acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cd.ClHO4.H2O/c;2-1(3,4)5;/h;(H,2,3,4,5);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOODDPGJGAPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.OCl(=O)(=O)=O.[Cd]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CdClH3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10326-28-0
Record name Cadmium perchlorate, hexahydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10326-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Preparation Techniques for Perchloric Acid Cadmium Hydrate and Its Derivatives

Controlled Synthesis of Crystalline Perchloric Acid Cadmium Hydrate (B1144303)

The preparation of pure, crystalline cadmium perchlorate (B79767) hydrate is a crucial first step for its use as a precursor in further chemical synthesis. chemimpex.com The control over reaction conditions and subsequent purification are paramount to obtaining a high-quality product.

Crystalline cadmium perchlorate hydrate, specifically cadmium perchlorate hexahydrate (Cd(ClO₄)₂·6H₂O), can be synthesized through several direct reaction pathways. biointerfaceresearch.com A common and effective method involves the reaction of a cadmium precursor, such as cadmium carbonate, with aqueous perchloric acid. biointerfaceresearch.com In this process, cadmium carbonate is treated with 60% perchloric acid, leading to the formation of cadmium perchlorate, water, and carbon dioxide gas. biointerfaceresearch.com

Another documented pathway is the direct reaction of cadmium metal with hot perchloric acid. ilacadofsci.com This reaction results in the formation of cadmium(II) ions (Cd²⁺) and hydrogen gas, with some reduction of the perchlorate ion also occurring at elevated temperatures. ilacadofsci.com Perchloric acid is also known to react with metal oxides to form the corresponding perchlorate salt. calibrechem.com

Table 1: Basic Synthesis Reactions for Cadmium Perchlorate

Cadmium PrecursorReagentPrimary ProductsReference
Cadmium CarbonatePerchloric AcidCadmium Perchlorate, Water, Carbon Dioxide biointerfaceresearch.com
Cadmium MetalPerchloric AcidCadmium(II) ions, Hydrogen Gas, Chloride ions ilacadofsci.com

Following the initial synthesis, achieving high purity of the cadmium perchlorate hydrate is essential. The most common method for purification is recrystallization. biointerfaceresearch.com After the initial reaction of cadmium carbonate and perchloric acid, the resulting cadmium perchlorate hexahydrate is subjected to a recrystallization process to yield colorless crystals. biointerfaceresearch.com This step is critical for removing any unreacted starting materials or by-products from the synthesis. The crude acid product can also be purified via distillation under diminished pressure. exrockets.com

Solution-Phase Synthetic Approaches for Cadmium Perchlorate Complexes

Cadmium perchlorate hydrate is a versatile starting material for the synthesis of a wide array of coordination complexes. chemimpex.com These reactions are typically performed in solution, allowing for the controlled assembly of complex molecular architectures around the central cadmium ion.

Cadmium(II) ions readily form complexes with ligands containing nitrogen donor atoms. A well-documented example is the synthesis of a cadmium perchlorate complex with hexamethylenetetramine (HMTA), a polycyclic polydentate ligand. biointerfaceresearch.com The complex, formulated as Cd(HMTA)₂(H₂O)₄₂·2H₂O, is prepared by reacting stoichiometric amounts of cadmium perchlorate and HMTA in an aqueous medium at room temperature. biointerfaceresearch.com The solution is filtered, and upon evaporation in a vacuum, colorless crystals of the complex are formed. biointerfaceresearch.com The resulting crystalline product features coordination between the cadmium ion and the nitrogen atoms of the HMTA ligands. researchgate.netresearchgate.net

Table 2: Synthesis of a Cadmium Perchlorate-HMTA Complex

Cadmium SourceLigandSolventResulting Complex FormulaReference
Cadmium PerchlorateHexamethylenetetramine (HMTA)WaterCd(HMTA)₂(H₂O)₄₂·2H₂O biointerfaceresearch.com

The coordination chemistry of cadmium perchlorate extends to more complex and sterically demanding ligands, such as Schiff bases and macrocycles, which are known for their ability to form stable metal complexes. nih.govchesci.com

Schiff Base Complexes: Schiff bases, which contain an imine or azomethine group (-C=N-), are versatile ligands that coordinate to metal ions. nih.gov The synthesis of cadmium(II) Schiff base complexes often involves the direct reaction of a pre-synthesized Schiff base ligand with cadmium perchlorate in a suitable solvent. For instance, a colorless, block-shaped crystalline complex, Cd(L¹)₂₂, was synthesized by adding a methanol (B129727) solution of the Schiff base ligand L¹ [N,N-dimethyl-N′-(1-pyridin-2-yl-ethylidene)-ethane-1,2-diamine] dropwise to a methanol solution of Cd(ClO₄)₂. rsc.org The mixture was stirred at room temperature, and crystals suitable for X-ray diffraction were obtained after slow evaporation of the filtrate. rsc.org

Table 3: Example of Cadmium Perchlorate-Schiff Base Complex Synthesis

Cadmium SourceLigandSolventResulting Complex FormulaReference
Cd(ClO₄)₂L¹ (N,N-dimethyl-N′-(1-pyridin-2-yl-ethylidene)-ethane-1,2-diamine)MethanolCd(L¹)₂₂ rsc.org

Macrocyclic Ligand Complexes: Macrocyclic ligands are large, cyclic molecules that can encapsulate metal ions, leading to highly stable complexes. chesci.com The synthesis of these complexes typically involves reacting the macrocyclic ligand with a metal salt. researchgate.net A cadmium(II) complex with a new tetrapyridyl pendant-armed macrocyclic ligand (L1) was obtained as a 1:1 metal-to-ligand complex by reacting the ligand with cadmium(II) perchlorate salt. researchgate.net Similarly, the complex CdL(ClO₄)₂ was synthesized using the macrocyclic ligand 1,1'-bis(bis-(6,6'-oxymethylenyl-2,2'-bipyridine) binaphthyl, (L), and cadmium perchlorate. nih.gov These syntheses demonstrate the utility of cadmium perchlorate in creating structurally defined and stable macrocyclic compounds. nih.govresearchgate.net

Structural Elucidation and Advanced Crystallographic Investigations

of Perchloric Acid Cadmium Hydrate (B1144303) and its Complexes

The precise determination of the three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding its physical and chemical properties. For perchloric acid cadmium hydrate, a combination of single-crystal and powder X-ray diffraction techniques has been instrumental in revealing its structural intricacies.

Single Crystal X-ray Diffraction Studies of this compound and its Complexes

In a related complex, Cd(HMTA)₂(H₂O)₄₂·2H₂O (where HMTA is hexamethylenetetramine), the cadmium ion is six-fold coordinated. archive.org This coordination sphere is comprised of four oxygen atoms from water molecules and two nitrogen atoms from two HMTA ligands, resulting in an octahedral geometry. archive.org This preference for an octahedral coordination environment is a common feature for the Cd(II) ion.

By analogy with the well-characterized crystal structures of isomorphous hexahydrates of other divalent metals, such as magnesium and calcium perchlorate (B79767), it can be inferred that in cadmium perchlorate hexahydrate, the Cd(II) ion is also octahedrally coordinated. In these structures, the central metal cation is typically surrounded by six water molecules, forming a [Cd(H₂O)₆]²⁺ complex cation.

IonCoordination NumberGeometryLigands
Cd(II)6Octahedral6 x H₂O (inferred)
Cd(II)6Octahedral4 x H₂O, 2 x N (from HMTA)

Interactive Data Table: The coordination geometry of the Cadmium(II) ion in different crystalline environments.

Elucidation of Perchlorate Anion Coordination Modes

The perchlorate anion (ClO₄⁻) is a tetrahedral oxyanion that typically exhibits weak coordinating ability. In the crystal structures of hydrated metal perchlorates, the perchlorate anions can either be directly coordinated to the metal ion or exist as counter-anions, stabilizing the crystal lattice through electrostatic interactions and hydrogen bonding.

Analysis of Hydrogen Bonding Networks within Crystalline Lattices

Hydrogen bonding plays a crucial role in the stability and structural integrity of hydrated crystalline solids. In cadmium perchlorate hydrate, a complex network of hydrogen bonds is anticipated, involving the coordinated water molecules, the perchlorate anions, and any additional lattice water molecules.

The hydrogen atoms of the coordinated water molecules are expected to act as donors, forming hydrogen bonds with the oxygen atoms of the perchlorate anions. These interactions help to link the [Cd(H₂O)₆]²⁺ complex cations and the ClO₄⁻ anions into a stable three-dimensional framework. The oxygen atoms of the water molecules can also act as hydrogen bond acceptors.

Characterization of Coordinated and Lattice Water Molecules

Hydrated crystalline compounds can contain water molecules in two distinct environments: directly bonded to the metal ion (coordinated water) or occupying interstitial sites within the crystal lattice (lattice water). In the case of cadmium perchlorate hexahydrate, all six water molecules are presumed to be coordinated to the cadmium(II) ion, forming the [Cd(H₂O)₆]²⁺ cation. This is consistent with the structures of other hexahydrated first-row transition metal perchlorates.

Study of Structural Distortions and Conformational Flexibility

The ideal octahedral geometry of the [Cd(H₂O)₆]²⁺ cation can exhibit distortions due to various factors, including the influence of the surrounding anions and the hydrogen-bonding network. These distortions can manifest as variations in the Cd-O bond lengths and the O-Cd-O bond angles from the ideal 90° and 180°.

The perchlorate anion, while generally a regular tetrahedron, can also experience slight distortions in its bond lengths and angles depending on its involvement in hydrogen bonding. The conformational flexibility of organic ligands, when present in complexes, can also lead to different packing arrangements and polymorphic forms.

Powder X-ray Diffraction Analysis of this compound

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and determining their lattice parameters. The National Bureau of Standards (NBS) has published standard powder diffraction data for cadmium perchlorate hexahydrate, Cd(ClO₄)₂·6H₂O. nist.gov

This data confirms that cadmium perchlorate hexahydrate crystallizes in the trigonal crystal system. The powder diffraction pattern consists of a series of peaks at specific scattering angles (2θ), which are characteristic of the compound's crystal lattice. The positions and intensities of these peaks can be used for phase identification and for refining the unit cell parameters.

Phase Purity Assessment and Crystallinity Studies

Ensuring the phase purity of a synthesized crystalline material is a critical prerequisite for accurate structural and property characterization. Powder X-ray Diffraction (PXRD) is the primary and most effective method for this purpose. The technique involves directing a beam of X-rays at a powdered sample and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern serves as a fingerprint of the crystalline phases present.

For this compound, a typical procedure for phase purity assessment would involve:

Synthesis and Sample Preparation: The compound is synthesized, for instance, by reacting cadmium carbonate with perchloric acid, followed by crystallization. nih.gov A small, representative portion of the bulk sample is then finely ground to a homogenous powder to ensure random orientation of the crystallites.

Data Collection: A PXRD pattern of the powdered sample is collected using a diffractometer.

Analysis: The experimental diffraction pattern is then compared with a reference pattern. This reference can be a standard pattern from a database, such as the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD), or a pattern simulated from single-crystal X-ray diffraction data if the crystal structure is already known.

A close match between the experimental and reference patterns, with no significant additional peaks, confirms the high phase purity of the sample. The sharpness and intensity of the diffraction peaks also provide a qualitative measure of the sample's crystallinity; sharp, well-defined peaks are indicative of a well-ordered crystalline structure. For a more quantitative analysis, techniques like Rietveld refinement can be employed. This method involves fitting the entire experimental diffraction profile with a calculated profile based on a structural model, which can provide information on lattice parameters, atomic positions, and the relative amounts of different phases in a mixture. researchgate.netresearchgate.net

Neutron Diffraction Studies for Hydrogen Atom Localization in Hydrated Structures

While X-ray diffraction is a powerful tool for determining the positions of heavier atoms, it is less effective for accurately locating hydrogen atoms. This is because X-rays are scattered by electrons, and hydrogen, with only one electron, has a very low scattering power. In contrast, neutron diffraction relies on the scattering of neutrons by atomic nuclei. The scattering cross-section for hydrogen (or more commonly, its isotope deuterium, D, to reduce incoherent scattering) is comparable to that of heavier atoms. This makes neutron diffraction the definitive technique for determining the precise positions of hydrogen atoms in hydrated crystals like this compound. mdpi.comiaea.org

A neutron diffraction study of this compound would provide invaluable information on:

The geometry of the water molecules: Precise O-H bond lengths and H-O-H bond angles.

The hydrogen bonding network: The intricate network of hydrogen bonds between the water molecules and the perchlorate anions is crucial for the stability of the crystal structure. Neutron diffraction can accurately determine the donor-acceptor distances and angles of these bonds.

Disorder of hydrogen atoms: In some phases, hydrogen atoms may be disordered over multiple sites. Neutron diffraction can quantify this disorder.

The insights gained from neutron diffraction are essential for a complete understanding of the structural changes that occur during the phase transitions, particularly with respect to the role of hydrogen bonding. rsc.orgsigmaaldrich.com

Synchrotron X-ray Techniques for High-Resolution Structural Insights

Synchrotron X-ray sources produce extremely bright and highly collimated X-ray beams, offering significant advantages over conventional laboratory X-ray sources for crystallographic studies. These advanced capabilities can be harnessed to gain high-resolution structural insights into this compound. iphy.ac.cn

Key applications of synchrotron X-ray techniques include:

High-Resolution Single-Crystal and Powder Diffraction: The high flux of synchrotron radiation allows for the collection of diffraction data with exceptional resolution. This enables the precise determination of atomic positions, bond lengths, and angles, as well as the subtle structural distortions that may occur in different phases. capes.gov.br

Studies of Small or Weakly Diffracting Crystals: The intensity of synchrotron X-rays makes it possible to study very small crystals that would not yield usable data with conventional sources.

Time-Resolved Studies: The high brilliance allows for rapid data collection, making it possible to study dynamic processes such as phase transitions in real-time.

High-Pressure Studies: By using a diamond anvil cell, the behavior of this compound under extreme pressures can be investigated. Synchrotron X-ray diffraction can reveal pressure-induced phase transitions and changes in the crystal structure. iphy.ac.cnresearchgate.net

For this compound, synchrotron-based techniques could be particularly valuable for studying the subtle structural changes associated with its phase transitions in greater detail and for exploring its high-pressure crystallographic behavior.

Spectroscopic Characterization and Vibrational Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy of Cadmium Perchlorate (B79767) Hydrate (B1144303) Systems

FT-IR spectroscopy is a fundamental tool for probing the vibrational modes of the constituent groups within cadmium perchlorate hydrate, namely the perchlorate anion (ClO₄⁻), the water of hydration (H₂O), and the cadmium-oxygen bonds. The most common form of this compound is cadmium perchlorate hexahydrate, Cd(ClO₄)₂·6H₂O, where the cadmium ion is typically coordinated by six water molecules, forming the hexaaquacadmium(II) cation, [Cd(H₂O)₆]²⁺. nih.govbiointerfaceresearch.com

The perchlorate anion (ClO₄⁻) possesses a tetrahedral (T_d) symmetry. This high symmetry dictates the nature of its vibrational modes and their activity in infrared and Raman spectra. For a tetrahedral molecule, there are four fundamental vibrational modes: ν₁, ν₂, ν₃, and ν₄.

ν₁ (A₁): Symmetric Stretch: This mode is IR inactive under strict T_d symmetry but can become weakly active if the symmetry is lowered due to crystal packing effects or interactions with the cation. rsc.org It appears as a weak band around 930 cm⁻¹. rsc.orgnih.gov

ν₂ (E): Symmetric Bend: This mode is also IR inactive under T_d symmetry.

ν₃ (F₂): Asymmetric Stretch: This is an IR-active, triply degenerate mode and typically appears as a very strong and broad band in the spectrum, often centered around 1064-1100 cm⁻¹. researchgate.net

ν₄ (F₂): Asymmetric Bend: This is the second IR-active, triply degenerate mode, observed as a strong band around 620-630 cm⁻¹. researchgate.net

In the solid state, interactions within the crystal lattice can cause the degeneracy of the F₂ modes to be lifted, leading to the splitting of the ν₃ and ν₄ bands. The appearance of the normally IR-inactive ν₁ mode provides evidence of a reduction in the local symmetry of the perchlorate anion. rsc.org

Table 1: Vibrational Modes of the Perchlorate Anion

Vibrational Mode Symmetry Description Typical IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹) Activity
ν₁ A₁ Symmetric Stretch ~930 (Weak) rsc.orgnih.gov ~930 (Strong, Polarized) nih.gov Raman Active, IR Inactive (becomes active on symmetry lowering)
ν₂ E Symmetric Bend Inactive ~460 (Medium) Raman Active
ν₃ F₂ Asymmetric Stretch ~1064-1100 (Very Strong) researchgate.net ~1100 (Weak, Depolarized) IR and Raman Active

In cadmium perchlorate hydrate, water molecules are present as ligands directly coordinated to the cadmium ion (aqua ligands) and potentially as lattice water. These water molecules exhibit characteristic vibrational modes. biointerfaceresearch.com

O-H Stretching: The stretching vibrations of the O-H bonds in the coordinated water molecules are typically observed as a broad, strong band in the region of 3100-3700 cm⁻¹. unito.it This band is broad due to extensive hydrogen bonding within the crystal structure. It comprises both symmetric (ν₁) and asymmetric (ν₃) stretching modes, which are often not resolved into separate peaks in the condensed phase. youtube.comyoutube.com In cadmium hydroxide (B78521), a related broad absorption band for O-H stretching is found around 3436 cm⁻¹. espublisher.com

H-O-H Bending: The scissoring or bending vibration (ν₂) of the water molecule gives rise to a distinct absorption band. In liquid water, this mode is found near 1645 cm⁻¹. nih.gov For hydrated salts, it is typically observed in the 1600-1650 cm⁻¹ range. unito.it

The precise frequencies of these water bands can provide information about the strength of the hydrogen bonding network and the nature of the water coordination. nih.gov

Table 2: Vibrational Modes of Coordinated Water Molecules

Vibrational Mode Description Typical Wavenumber Range (cm⁻¹)
ν(O-H) Symmetric and Asymmetric O-H Stretching 3100 - 3700 unito.it

The vibrations corresponding to the bonds between the cadmium cation and the oxygen atoms of the coordinated water molecules occur at much lower frequencies, typically in the far-infrared region (< 600 cm⁻¹). researchgate.net These Cd-O stretching modes are direct probes of the coordination environment of the metal ion.

In a study of a cadmium complex with an N,N',O-donor ligand, the metal-ligand stretching vibration was assigned to a band at 409 cm⁻¹. researchgate.net For analogous hydrated perchlorate salts, such as Mg(ClO₄)₂, the Mg-OH₂O stretching vibrations are observed around 220 cm⁻¹. unito.it In cadmium oxide (CdO), the characteristic vibrational mode of the Cd-O linkage is found at 425 cm⁻¹. researchgate.net These values suggest that the Cd-OH₂ stretching frequencies in hexaaquacadmium(II) perchlorate would be expected in the 200-450 cm⁻¹ range.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy serves as an essential counterpart to FT-IR for vibrational analysis. Due to different selection rules, vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For the perchlorate anion with T_d symmetry, all four fundamental modes are Raman active. nih.gov The symmetric stretch (ν₁) is particularly characteristic, appearing as a very strong and sharp, polarized band around 930 cm⁻¹, making it an excellent signature for the perchlorate ion. nih.govnih.gov The other modes, ν₂, ν₃, and ν₄, are also observed in the Raman spectrum, providing a complete vibrational profile of the anion (see Table 1). researchgate.net The Raman data confirms the tetrahedral structure of the anion and can be used to detect subtle distortions in its symmetry through the splitting of degenerate modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a compound. The cadmium(II) ion has a [Kr]4d¹⁰ electronic configuration. americanelements.com Because its d-shell is completely filled, d-d electronic transitions, which are responsible for the color of many transition metal complexes, are not possible. Consequently, the [Cd(H₂O)₆]²⁺ complex is colorless, and cadmium perchlorate hydrate does not exhibit significant absorption in the visible range. nih.gov

Any electronic absorption would occur in the ultraviolet region. These transitions would be attributed to either internal transitions within the perchlorate anion or, more likely, high-energy charge-transfer transitions, such as ligand-to-metal charge transfer (LMCT) from the oxygen atoms of the water or perchlorate ligands to the cadmium ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution-State Coordination Studies

NMR spectroscopy is a powerful technique for investigating the coordination environment of cadmium in solution. Cadmium has two NMR-active isotopes with a nuclear spin of I = 1/2, ¹¹¹Cd (12.80% abundance) and ¹¹³Cd (12.22% abundance), both of which yield sharp signals over a wide chemical shift range. northwestern.eduhuji.ac.il The ¹¹³Cd isotope is slightly more sensitive and is therefore the more commonly studied nucleus. huji.ac.il

A 0.1 M solution of cadmium perchlorate, Cd(ClO₄)₂, in D₂O is often used as an external standard (0 ppm) for ¹¹³Cd chemical shift measurements. northwestern.edu The ¹¹³Cd chemical shift is exquisitely sensitive to the coordination number, the nature of the donor atoms, and the geometry of the cadmium complex. nih.gov In an aqueous solution of cadmium perchlorate, the cadmium exists as the hexaaquacadmium(II) ion, [Cd(H₂O)₆]²⁺, which features a CdO₆ coordination environment. nih.gov Changes to this environment, such as the replacement of water ligands by other groups (e.g., halides, thiolates, or nitrogen donors), result in significant and predictable changes in the ¹¹³Cd chemical shift. For instance, replacing oxygen ligands with sulfur ligands generally causes a large downfield shift (to higher ppm values). nih.gov This sensitivity makes ¹¹³Cd NMR an invaluable tool for studying ligand exchange reactions and determining the structure of cadmium complexes in solution. northwestern.edu

Table 3: NMR Properties of Cadmium Isotopes

Property ¹¹¹Cd ¹¹³Cd
Natural Abundance (%) 12.80 northwestern.edu 12.22 northwestern.edu
Nuclear Spin (I) 1/2 northwestern.edu 1/2 northwestern.edu
Relative Sensitivity (vs ¹H) 9.54 x 10⁻³ northwestern.edu 1.09 x 10⁻² northwestern.edu
Chemical Shift Range (ppm) -125 to +700 northwestern.edu -125 to +700 northwestern.edu

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The analysis of perchloric acid cadmium hydrate using XPS provides critical insights into its surface chemistry.

When the surface of this compound is irradiated with a monochromatic X-ray source, core-level electrons are ejected from the constituent atoms. The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be determined. The binding energy is characteristic of each element and its specific chemical environment, allowing for the identification of the elements present and their oxidation states.

The primary elements expected to be detected on the surface of this compound are Cadmium (Cd), Chlorine (Cl), and Oxygen (O). Carbon (C) is also commonly detected as an adventitious contaminant from the atmosphere.

Detailed Research Findings

High-resolution XPS spectra are obtained for the Cd 3d, Cl 2p, and O 1s regions to provide detailed information about the chemical states.

Cadmium (Cd 3d) Region: The Cd 3d spectrum is characterized by a doublet, corresponding to the Cd 3d₅/₂ and Cd 3d₃/₂ spin-orbit components. For cadmium in a +2 oxidation state, as expected in cadmium perchlorate, the Cd 3d₅/₂ peak is typically observed in the range of 405-406 eV. researchgate.netresearchgate.net The separation between the 3d₅/₂ and 3d₃/₂ peaks is a well-defined value of approximately 6.7 eV. thermofisher.comsphinxsai.com The precise binding energy can be influenced by the electronegativity of the surrounding atoms. In cadmium perchlorate hydrate, the cadmium atom is coordinated to perchlorate ions and water molecules. The presence of the highly electronegative perchlorate group is expected to result in a shift to a higher binding energy compared to cadmium metal (around 405.0 eV). xpsfitting.com

Chlorine (Cl 2p) Region: The Cl 2p spectrum for the perchlorate anion (ClO₄⁻) also shows a spin-orbit doublet (Cl 2p₃/₂ and Cl 2p₁/₂). The chlorine in the perchlorate ion is in its highest oxidation state (+7). This high oxidation state leads to a significant shift in the Cl 2p binding energy to higher values, typically around 208-210 eV for the Cl 2p₃/₂ peak. researchgate.netxpsfitting.com This is substantially higher than the binding energy for chlorides (Cl⁻), which is found at approximately 198-199 eV. xpsfitting.com

Oxygen (O 1s) Region: The O 1s spectrum in a hydrated salt like this compound is expected to be complex and can be deconvoluted into multiple components. Two main oxygen environments are present: the oxygen atoms within the perchlorate anion (Cd-O-Cl) and the oxygen atoms in the water of hydration (H₂O). The oxygen in the perchlorate group typically appears at a lower binding energy compared to the oxygen in the water molecules. researchgate.netthermofisher.com The O 1s peak for the perchlorate anion is expected in the range of 531-532 eV. The water of hydration gives rise to a distinct peak or a shoulder at a higher binding energy, generally around 532-534 eV. escholarship.orgresearchgate.net The presence and relative intensity of this higher binding energy peak can be used to confirm the hydrated nature of the salt.

Data Tables

Table 1: Expected Elemental Composition of this compound from XPS Survey Scan
ElementDetected Core LevelExpected Atomic Concentration (%)
Cadmium (Cd)Cd 3d~5-10%
Chlorine (Cl)Cl 2p~10-15%
Oxygen (O)O 1s~50-60%
Carbon (C)C 1s~15-25% (Adventitious)
Table 2: Expected High-Resolution XPS Binding Energies (in eV) for this compound
Core LevelComponentExpected Binding Energy (eV)Chemical State Assignment
Cd 3dCd 3d₅/₂405.5 - 406.5Cd²⁺ in Cd(ClO₄)₂·xH₂O
Cd 3d₃/₂412.2 - 413.2
Cl 2pCl 2p₃/₂208.5 - 209.5Cl⁺⁷ in ClO₄⁻
Cl 2p₁/₂210.1 - 211.1
O 1sPeak 1531.0 - 532.0Oxygen in ClO₄⁻
Peak 2532.5 - 534.0Oxygen in H₂O (water of hydration)

Thermal Behavior and Decomposition Mechanisms of Perchloric Acid Cadmium Hydrate

Thermogravimetric Analysis (TGA) of Dehydration and Decomposition Processes

Thermogravimetric analysis is a cornerstone technique for understanding the thermal degradation of cadmium perchlorate (B79767) hydrate (B1144303). It measures the change in mass of a sample as a function of temperature, revealing distinct stages of decomposition.

The initial stage in the thermal analysis of hydrated cadmium perchlorate complexes is the loss of water molecules. In studies of cadmium perchlorate complexes with HMTA, an initial weight loss is consistently observed at temperatures typically ranging from 50°C to 150°C. researchgate.net This mass loss corresponds to the dehydration of the compound, where both lattice and coordinated water molecules are released. researchgate.netresearchgate.net The thermal stability of the anhydrous compound is then observed until further decomposition stages commence at higher temperatures.

Based on research on related cadmium perchlorate complexes, the dehydration process can be summarized as follows:

Decomposition StageTemperature Range (°C)Mass Loss Event
Dehydration50 - 150Loss of water molecules (H₂O)
Data derived from studies on cadmium perchlorate-hexamethylenetetramine complexes.

Following dehydration, the thermal decomposition of cadmium perchlorate and its complexes proceeds in multiple steps. For cadmium perchlorate-HMTA complexes, the decomposition of the organic ligand (HMTA) occurs after dehydration, typically between 200°C and 400°C. researchgate.net The subsequent and final major decomposition stage is that of the perchlorate anions, which occurs at higher temperatures, generally in the range of 400°C to 600°C. researchgate.netresearchgate.net This high-temperature event leads to the formation of a stable final residue, which is typically cadmium oxide (CdO). researchgate.netbiointerfaceresearch.com The decomposition of the perchlorate anion is a critical step, releasing oxygen and chlorine-containing gases. researchgate.net

A generalized multi-step decomposition pathway for a cadmium perchlorate complex can be outlined as:

Decomposition StageTemperature Range (°C)Events and Intermediate Formation
Ligand Decomposition200 - 400Decomposition of organic components (if present).
Perchlorate Decomposition400 - 600Breakdown of perchlorate anions (ClO₄⁻).
Final Residue Formation600 - 800Formation of stable Cadmium Oxide (CdO).
Data derived from studies on cadmium perchlorate-hexamethylenetetramine complexes.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on endothermic and exothermic processes.

DSC analysis of cadmium perchlorate complexes reveals several thermal events. The initial dehydration process is observed as an endothermic peak, corresponding to the energy required to remove the water molecules. researchgate.net Subsequent decomposition stages of the organic ligand and the perchlorate anion are typically associated with distinct exothermic peaks, indicating the release of energy during these breakdown processes. researchgate.net The final decomposition of the perchlorate is a significant exothermic event. researchgate.net

In the context of cadmium perchlorate complexes, the DSC curve provides a clear map of the thermal transitions. The endothermic peak at lower temperatures confirms the energy input for dehydration. The exothermic peaks at higher temperatures correspond to the energetic decomposition of the organic and perchlorate components. researchgate.net

A summary of the observed thermal events in the DSC analysis of related cadmium perchlorate complexes is presented below:

Thermal EventTemperature Range (°C)Type of EventAssociated Process
Dehydration~100 - 150EndothermicLoss of water molecules.
Decomposition~200 - 600ExothermicBreakdown of organic ligands and perchlorate anions.
Data derived from studies on cadmium perchlorate-hexamethylenetetramine complexes.

Evolved Gas Analysis (EGA) Coupled with Thermal Techniques

To fully understand the decomposition mechanism, TGA and DSC are often coupled with Evolved Gas Analysis (EGA), which identifies the gaseous products released during heating. This is commonly achieved using techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).

For cadmium perchlorate complexes, EGA would be expected to detect a sequence of evolved gases corresponding to the different decomposition stages. The initial dehydration step would release water vapor (H₂O). researchgate.net The decomposition of an organic ligand like HMTA would produce carbon dioxide (CO₂), ammonia (B1221849) (NH₃), and various nitrogen oxides (NOₓ). researchgate.net The high-temperature decomposition of the perchlorate anion is expected to release oxygen (O₂) and chlorine-containing gases such as chlorine (Cl₂). researchgate.netnih.gov

The expected gaseous products from the thermal decomposition of a cadmium perchlorate complex are summarized in the following table:

Decomposition StageEvolved Gaseous Products
DehydrationH₂O
Ligand DecompositionCO₂, NH₃, NOₓ
Perchlorate DecompositionO₂, Cl₂
Expected products based on studies of cadmium perchlorate-hexamethylenetetramine complexes and general knowledge of perchlorate decomposition.

Identification of Volatile Decomposition Products

The volatile products released during the thermal decomposition of perchloric acid cadmium hydrate are expected to evolve in stages.

During the initial dehydration phase, the primary volatile product is water (H₂O) .

Upon the decomposition of the anhydrous salt at elevated temperatures, the principal volatile product is oxygen (O₂) , resulting from the breakdown of the perchlorate anion. In addition to oxygen, other volatile species may be formed, including:

Chlorine (Cl₂)

Hydrogen chloride (HCl) , particularly if residual water is present or if the decomposition mechanism involves proton transfer. The safety data for cadmium perchlorate hexahydrate notes the potential emission of corrosive hydrogen chloride fumes in a fire.

Chlorine oxides (e.g., ClO₂, Cl₂O) , which are common intermediates in the decomposition of perchlorates.

The table below summarizes the likely volatile decomposition products based on the general understanding of metal perchlorate decomposition.

Decomposition StageVolatile ProductChemical Formula
DehydrationWaterH₂O
Decomposition of Anhydrous SaltOxygenO₂
ChlorineCl₂
Hydrogen ChlorideHCl
Chlorine DioxideClO₂

Kinetic and Mechanistic Studies of Thermal Decomposition

The kinetics of thermal decomposition are often investigated using thermogravimetric analysis (TGA), either under isothermal or non-isothermal conditions. The data from these experiments can be analyzed using various mathematical models to determine the kinetic parameters, including the activation energy (Ea), the pre-exponential factor (A), and the reaction model, g(α), which describes the solid-state reaction mechanism.

Commonly employed methods for kinetic analysis include model-fitting and isoconversional (model-free) methods. Isoconversional methods are particularly useful for complex decomposition processes where the mechanism may change with the extent of conversion.

For illustrative purposes, the table below presents hypothetical kinetic data for the decomposition of anhydrous cadmium perchlorate, based on values reported for other metal perchlorates and related compounds. It is important to note that these are representative values and not experimentally determined data for this compound.

Decomposition StepTemperature Range (°C)Activation Energy (Ea) (kJ/mol)Proposed Reaction Model
Dehydration100 - 250Not availableNot available
Decomposition of Anhydrous Cd(ClO₄)₂350 - 500~150 - 250Avrami-Erofeev or Prout-Tompkins

Note: The data in this table is illustrative and based on the decomposition of similar compounds. Specific experimental data for this compound is not available in the reviewed literature.

The decomposition mechanism of anhydrous metal perchlorates is often described by nucleation and growth models, such as the Avrami-Erofeev or Prout-Tompkins models. These models suggest that the reaction initiates at active sites and then progresses throughout the solid. The decomposition can be a complex process involving multiple, potentially overlapping steps, including the formation of intermediate species like metal chlorates. researchgate.net

Advanced Coordination Chemistry of Cadmium Ii in Perchlorate Hydrate Systems

Exploration of Cadmium(II) Coordination Environments in Diverse Ligand Fields

The d¹⁰ electronic configuration of Cd(II) results in no crystal field stabilization energy, making the size and charge of the ion and the steric and electronic properties of the ligands the primary determinants of its coordination environment. This leads to a wide range of possible structures. researchgate.net

The cadmium(II) ion can exhibit coordination numbers ranging from two to eight, with four, five, and six being the most prevalent. researchgate.net Six-coordination, typically resulting in an octahedral geometry, is very common for cadmium, more so than for the smaller zinc(II) ion. researchgate.net In aqueous perchlorate (B79767) solutions, the cadmium ion exists as the hexaaquacadmium(II) ion, [Cd(H₂O)₆]²⁺, which has a regular octahedral geometry. scispace.com

However, in the presence of other ligands, this octahedral geometry is often distorted. researchgate.netnih.gov For instance, in the complex [Cd(2,4-D)₂(Im)₂(H₂O)₂], the Cd(II) atom is coordinated in a distorted octahedral geometry by two oxygen atoms from monodentate 2,4-dichlorophenoxyacetate ligands, two nitrogen atoms from imidazole ligands, and two oxygen atoms from water molecules. researchgate.net

Higher coordination numbers are also well-documented. Seven-coordinate cadmium compounds frequently adopt a distorted pentagonal bipyramidal geometry. researchgate.netresearchgate.net This geometry has been observed in complexes where the ligand field is sufficiently flexible to accommodate a seventh coordinating atom. In addition to six- and seven-coordinate geometries, five-coordinate structures, such as distorted square-pyramidal or trigonal bipyramidal, are also known. acs.orgnih.gov

Table 1: Examples of Coordination Geometries in Cadmium(II) Complexes

Complex FormulaLigandsCoordination NumberGeometry
[Cd(H₂O)₆]²⁺Water6Octahedral
[Cd(HL)₂]Deprotonated HL⁻5Distorted Square-Pyramidal
[Cd(H₂O)(CH₃OC₆H₄COO)₂]nWater, Methoxybenzoate7Distorted Pentagonal Bipyramidal
[CdCl₂(DL-Hpipe-2)(H₂O)]Chloride, Water, Piperidine-2-carboxylic acid6Distorted Octahedral
[Cd₂(μ-L)₂(μ₁,₁-NCS)(μ-NH₄⁺)(NCS)₂]Thiocyanate, Amino alcohol6Distorted Octahedral

The final structure of a cadmium(II) complex is a delicate balance between the steric bulk and electronic properties of the coordinating ligands. The coordination number and geometry are significantly directed by the size, shape, and donor atoms of the ligands. nih.gov

Steric Influence: The steric hindrance imposed by bulky ligands can restrict the number of ligands that can fit around the central cadmium ion, often leading to lower coordination numbers. For example, with simple peptides, both octahedral and tetrahedral complexes can be formed depending on the steric conditions. nih.gov In contrast, small ligands like water or ammonia (B1221849) readily allow for the formation of six-coordinate octahedral complexes, such as [Cd(H₂O)₆]²⁺ and [Cd(NH₃)₆]²⁺. researchgate.netresearchgate.net

Role of Perchlorate Anion as a Coordinating or Non-Coordinating Species

The perchlorate anion (ClO₄⁻) is the conjugate base of the strong perchloric acid, making it a very weak base. wikipedia.org Consequently, it is generally considered a weakly coordinating anion and most often functions as a non-coordinating counterion, simply balancing the charge of the cationic cadmium complex, such as in Cd(H₂O)₆₂. scispace.comwikipedia.org Its low tendency to coordinate is evidenced by the prevalence of aquo complexes where water molecules successfully compete for coordination sites on the metal ion. wikipedia.org

However, under specific conditions, particularly in anhydrous or non-aqueous systems where stronger donor molecules like water are absent, the perchlorate anion can act as a ligand and directly coordinate to the cadmium(II) center. rsc.org

When perchlorate does coordinate to a metal center, it can adopt several binding modes through its oxygen atoms.

Unidentate: The perchlorate ion binds to the metal center through one of its oxygen atoms. This is a common coordination mode when it acts as a ligand.

Bidentate: The perchlorate ion chelates to the metal center using two of its oxygen atoms. This mode has been observed in various metal perchlorate complexes. wikipedia.org In the dihydrate Cd(ClO₄)₂·2H₂O, the perchlorate groups are coordinated to the cadmium ion in a bidentate fashion.

Bridging: The perchlorate ion can bridge two metal centers. This mode is less common but contributes to the formation of coordination polymers.

Tridentate: In rare cases, the perchlorate ion can coordinate through three oxygen atoms. Infrared spectroscopy data suggests that in anhydrous cadmium perchlorate, Cd(ClO₄)₂, the ClO₄⁻ groups are coordinated to the cadmium ion in a tridentate manner.

The synthesis of complexes like M[Cd(ClO₄)₃] (where M = Li-Cs) has revealed complex anions such as [Cd(ClO₄)₃]⁻, in which three perchlorate groups are coordinated to the cadmium ion in a bidentate fashion, highlighting the anion's versatile coordinating ability under anhydrous conditions.

Hydration Phenomena in Aqueous Solutions of Cadmium Perchlorate

In aqueous solutions, cadmium(II) ions are hydrated, meaning they are surrounded and coordinated by water molecules. The structure of this hydration shell, particularly in perchlorate media where the anion's coordination is negligible, has been the subject of detailed experimental investigation to determine the precise number of coordinating water molecules and their distances from the central cadmium ion.

Several advanced experimental techniques have been employed to probe the hydration structure of the Cd(II) ion in aqueous perchlorate solutions. These methods provide consistent evidence for a well-defined primary hydration shell.

X-ray diffraction and Large Angle X-ray Scattering (LAXS) studies have shown that the hydrated Cd²⁺ ion is coordinated to six water molecules in an octahedral arrangement. oup.com Early X-ray diffraction studies determined the distance between the central Cd²⁺ ion and the oxygen atoms of the coordinating water molecules (Cd-O distance) to be 2.31±0.02 Å. oup.com A later crystal structure determination of solid hexaaquacadmium(II) perchlorate, Cd(H₂O)₆₂, found a Cd-O distance of 2.291(2) Å, which is in close agreement with the solution-state data. scispace.com

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy has also been used to investigate this system. Combined EXAFS and LAXS studies have pointed to the existence of a flexible coordination shell around the cadmium(II) ion in aqueous solution. acs.org While a regular octahedral complex is often detected, some studies suggest the simultaneous presence of both hexa- and heptacoordinated complexes in solution, leading to a broader distribution of Cd-O distances. acs.org This flexibility suggests that the solvent exchange process may involve a stable seven-coordinated intermediate. acs.org Despite this debate, the hexacoordinate model remains widely supported by a range of experimental data. researchgate.net

Table 2: Experimentally Determined Hydration Parameters for Cadmium(II) in Aqueous Perchlorate Solution

MethodHydration NumberCd-O Shell Distance (Å)
X-Ray Diffraction62.31 ± 0.02
X-Ray Crystal Structure62.291 (2)
LAXS-2.302 (5)
EXAFS-2.27 (1)
Raman Spectroscopy6-

Dynamics of Water Exchange within the Primary and Secondary Hydration Shells

In aqueous solutions, the cadmium(II) ion is surrounded by distinct hydration shells. The innermost, or primary, shell consists of water molecules directly coordinated to the Cd(II) ion. The crystal structure of hexaaquacadmium(II) perchlorate confirms a primary hydration shell composed of six water molecules, with the formula Cd(H₂O)₆₂. scispace.com In this solid-state structure, the Cd(II) ion is octahedrally coordinated by the oxygen atoms of the water molecules. scispace.com

However, in aqueous solution, the coordination is more flexible. Molecular dynamics simulations indicate a highly adaptable first coordination shell that fluctuates between hexa- and heptahydrated complexes. acs.org The dynamics of water exchange—the process by which water molecules from the bulk solvent (or secondary hydration shell) replace those in the primary shell—are crucial for understanding the reactivity of the Cd(II) ion. This exchange is a rapid process, with a rate constant estimated to be 4.9 x 10⁸ s⁻¹ at 298 K, based on umbrella-sampling molecular dynamics simulations. researchgate.net

The mechanism of this exchange process is predominantly associative. acs.orgresearchgate.net An associative pathway implies that an incoming water molecule from the secondary shell begins to bond with the Cd(II) ion before the departing water molecule has fully left, transiently increasing the coordination number. This contrasts with a dissociative mechanism where a water molecule leaves the primary shell first, temporarily reducing the coordination number. researchgate.net The lability of the first hydration shell means it is in fast exchange with the second shell. nih.gov This dynamic behavior is fundamental to the ion's interaction with other ligands in solution. The secondary hydration shell is more disordered and exchanges water molecules with the bulk solvent on an even faster timescale, typically in the picosecond range. nih.gov

Table 1: Water Exchange Dynamics for Hydrated Cadmium(II) Ion

Parameter Finding Method
Coordination Number (in solution) Flexible, transits between 6 and 7 Molecular Dynamics Simulation acs.org
Coordination Number (in solution) 6 Umbrella-Sampling MD Simulation researchgate.net
Water Exchange Mechanism Associative Molecular Dynamics Simulation acs.orgresearchgate.net
Water Exchange Rate Constant (298 K) 4.9 x 10⁸ s⁻¹ Umbrella-Sampling MD Simulation researchgate.net

Complex Formation with Diverse Ligands (Beyond Basic HMTA/Schiff Bases)

Cadmium(II) perchlorate is a versatile precursor for the synthesis of complex coordination compounds with a wide array of ligands. chemimpex.com The d¹⁰ electronic configuration of the Cd(II) ion allows for flexible coordination numbers and geometries, commonly ranging from four to eight, which makes it an interesting subject for structural chemistry. researchgate.net While the perchlorate anion is often considered non-coordinating, its presence can influence the final structure by acting as a counter-ion or participating in hydrogen bonding networks that stabilize the crystal lattice. researchgate.net

Polydentate Ligands and Macrocycles

The interaction of cadmium(II) perchlorate with polydentate and macrocyclic ligands leads to the formation of structurally diverse coordination complexes. Polydentate ligands, which can bind to the metal center through multiple donor atoms, can form stable chelate rings and bridge multiple metal centers to create coordination polymers.

For instance, the reaction of Cd(ClO₄)₂·6H₂O with isomeric N,N'-di(pyridyl)adipoamide ligands demonstrates how subtle changes in ligand geometry can direct the final architecture of the coordination polymer. rsc.org Depending on the position of the nitrogen atom on the pyridyl ring, the resulting structures can vary from one-dimensional (1D) zigzag chains to two-dimensional (2D) pleated sheets and even complex three-dimensional (3D) entangled networks. rsc.org

Macrocyclic ligands, with their pre-organized structures, also form stable complexes with cadmium(II). The cyclocondensation of 2,6-diacetylpyridine with linear aromatic amines in the presence of cadmium(II) can yield pentaaza macrocyclic Schiff-base complexes. researchgate.net In one such complex, CdL1(CH₃OH)₂, the cadmium ion is coordinated to the five nitrogen atoms of the macrocycle and one oxygen atom from a methanol (B129727) molecule, resulting in a distorted pentagonal pyramidal geometry. researchgate.net

Table 2: Structural Features of Cadmium(II) Perchlorate Complexes with Polydentate/Macrocyclic Ligands

Ligand (L) Complex Formula Cd(II) Coordination Geometry Resulting Architecture
N,N'-di(2-pyridyl)adipoamide (L1) [Cd(L1)(ClO₄)₂]n Distorted Octahedral 1D Zigzag Chain rsc.org
N,N'-di(3-pyridyl)adipoamide (L2) {Cd(L2)₂(CH₃OH)₂₂}n Distorted Octahedral 2D Pleated Sheet rsc.org
17-membered pentaaza macrocycle (L1) CdL1(CH₃OH)₂ Distorted Pentagonal Pyramidal Discrete Mononuclear Complex researchgate.net

Self-Assembly of Supramolecular Architectures with Cadmium Perchlorate Motifs

The principles of self-assembly are central to constructing complex, high-order supramolecular structures from simpler molecular building blocks. rsc.orgnih.gov In this context, cadmium(II) perchlorate serves as a valuable component, where the Cd(II) ion acts as a coordination node and the perchlorate anions can mediate interactions within the resulting framework. researchgate.net The final architecture is governed by a combination of strong metal-ligand coordination bonds and weaker non-covalent interactions, such as hydrogen bonding and π-π stacking. researchgate.netrsc.org

The formation of coordination polymers from cadmium(II) perchlorate and flexible dipyridyladipoamide ligands is a clear example of self-assembly. rsc.org The specific isomer of the ligand directs the assembly process, leading to predictable 1D, 2D, or 3D structures. rsc.org These processes are highly influenced by factors including the coordination geometry of the metal ion, the nature of the organic ligand, the solvent system, and the counter-anions. researchgate.net

Hydrogen bonding often plays a critical role in assembling these architectures. In the structures formed with dipyridyladipoamide ligands, N–H···O and C–H···O interactions involving the amide groups and perchlorate anions help to stabilize the extended networks. rsc.org Similarly, in other cadmium complexes, hydrogen bonding networks can connect individual coordination polymer chains into larger two- or three-dimensional supramolecular structures. mdpi.com This hierarchical approach, where strong bonds define the primary structure and weaker interactions organize these structures into larger assemblies, is a hallmark of modern crystal engineering and supramolecular chemistry. rsc.org

Theoretical and Computational Chemistry Approaches to Perchloric Acid Cadmium Hydrate

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to study various aspects of cadmium perchlorate (B79767) hydrate (B1144303) and its constituent ions.

DFT calculations are employed to determine the most stable geometric arrangement of atoms in a molecule or crystal, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface. For cadmium perchlorate hydrate, this involves optimizing the positions of the water molecules and perchlorate anions around the central cadmium (Cd²⁺) ion.

Studies on hydrated cadmium ions, the central component of cadmium perchlorate hydrate, show that the Cd²⁺ ion is typically coordinated to six water molecules in its first hydration shell, forming an octahedral geometry. researchgate.net X-ray diffraction experiments have confirmed this, finding that the hydrated Cd²⁺ ion is coordinated with six water molecules. researchgate.net In the complex Cd(HMTA)₂(H₂O)₄₂·2H₂O, the cadmium ion is also six-fold coordinated, with bonds to four oxygen atoms from water molecules and two nitrogen atoms from HMTA ligands. biointerfaceresearch.com DFT calculations help refine these structures, providing precise bond lengths and angles that represent the lowest energy state.

Table 1: Optimized Geometric Parameters for Hydrated Cadmium Species

ParameterSystemValueSource
Coordination NumberHydrated Cd²⁺6 researchgate.net
Cd-O Bond Length[Cd(H₂O)₆]²⁺~2.3 Å (avg.) researchgate.net
Cd-O Bond Length[Cd(HMTA)₂(H₂O)₄]²⁺2.286 Å - 2.291 Å biointerfaceresearch.com

Note: This table is interactive. You can sort and filter the data.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's stability and its ability to absorb light.

For complexes involving cadmium, DFT calculations can elucidate the nature of these orbitals. acs.orgmdpi.com In cadmium perchlorate hydrate, the HOMO is typically associated with the electron-rich oxygen atoms of the perchlorate anions and the water ligands, while the LUMO is primarily centered on the cadmium metal ion. The analysis of these orbitals helps in understanding charge transfer interactions within the complex. researchgate.net Electronic transitions, such as those observed in UV-Vis spectroscopy, can be predicted by calculating the energy required to excite an electron from a lower energy orbital (like the HOMO) to a higher energy one (like the LUMO).

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the stretching and bending of chemical bonds. These theoretical spectra can be compared with experimental data from Infrared (IR) and Raman spectroscopy to validate the calculated structure. researchgate.net

For cadmium perchlorate solutions, Raman and IR spectroscopy have been used to study the interactions between the cadmium ion, perchlorate ions, and water molecules. researchgate.net Key vibrational modes include the symmetric and asymmetric stretches of the perchlorate (ClO₄⁻) anion and the vibrational modes of the coordinated water molecules. Discrepancies between calculated and experimental frequencies can be used to refine the computational model, while strong agreement confirms the accuracy of the predicted geometry and bonding environment.

Table 2: Key Vibrational Frequencies for Perchlorate Anion

Vibrational ModeExperimental Raman Frequency (cm⁻¹)Source
ν₁(A₁) Symmetric Stretch~935 researchgate.net
ν₂(E) Bend~460 researchgate.net
ν₃(F₂) Asymmetric Stretch~1110 researchgate.net
ν₄(F₂) Asymmetric Bend~625 researchgate.net

Note: This table is interactive. You can sort and filter the data.

A significant advantage of DFT is its ability to quantify the strength of chemical bonds. For cadmium perchlorate hydrate, this includes the bonding energy between the central Cd²⁺ ion and the oxygen atoms of the water ligands (metal-ligand) and the interaction energy with the perchlorate anions (metal-anion).

Calculations have determined the binding energies for the stepwise hydration of cadmium ions. researchgate.net These studies reveal the energetic favorability of forming the hydrated [Cd(H₂O)₆]²⁺ complex. The affinity of Cd²⁺ for water molecules is a critical factor in its solution chemistry and can be compared with other metal ions. Such studies have found that the affinity of divalent metal ions for water molecules often follows the order Zn²⁺ > Hg²⁺ > Cd²⁺. researchgate.net These bonding energy calculations are vital for understanding the stability of the compound and its behavior in chemical reactions.

Molecular Dynamics (MD) Simulations for Solution-State Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This approach is particularly well-suited for studying the behavior of ions in solution.

MD simulations provide a dynamic picture of the hydration of the Cd²⁺ ion in aqueous solutions of cadmium perchlorate. These simulations model the complex dance of water molecules as they enter and leave the coordination sphere of the cadmium ion.

Table 3: Hydration Shell Properties of Aqueous Cd²⁺ from MD Simulations

PropertyValueSource
First Shell Coordination Number~6 researchgate.net
Second Shell Coordination Number~21-25 researchgate.net
Average First Shell Cd-O Distance~2.3 Å researchgate.net

Note: This table is interactive. You can sort and filter the data.

Predicting Ion-Pair Formation and Aggregation Phenomena

In aqueous solutions, the dissociation of salts is often incomplete, leading to the formation of various species, including contact ion pairs (CIPs), solvent-shared ion pairs (SSIPs), and fully solvated ions. The extent of ion-pairing and subsequent aggregation is critical in understanding the physicochemical properties of electrolyte solutions. Computational chemistry provides powerful tools to predict and characterize these phenomena for systems like perchloric acid cadmium hydrate.

Theoretical predictions of ion-pair formation and aggregation in solutions of cadmium perchlorate involve a combination of molecular dynamics (MD) simulations and quantum mechanical (QM) calculations. MD simulations can model the behavior of a large ensemble of ions and solvent molecules over time, providing insights into the structure and dynamics of the solution. These simulations can help identify the predominant types of ion pairs and their lifetimes. For instance, studies on analogous systems like aqueous calcium perchlorate have shown an enhanced formation of solvent-shared ion pairs as concentration increases. osti.gov This is a phenomenon where a single water molecule is shared between the cation and anion. This tendency to form SSIPs over CIPs can explain the high hygroscopicity and low eutectic temperatures of such salts. osti.gov In the context of cadmium perchlorate, simulations would focus on the radial distribution functions between Cd²⁺ and ClO₄⁻ ions and the coordination of water molecules around the cadmium ion.

Computational algorithms, initially developed for studying protein aggregation, can be adapted to model the aggregation of inorganic complexes. nih.govuab.cat These methods often analyze factors such as hydrophobicity, charge, and secondary structure propensity to predict aggregation-prone regions. nih.gov For a system like cadmium perchlorate hydrate, these models would be modified to consider electrostatic interactions, the role of bridging water molecules, and the geometry of the perchlorate anion in facilitating the formation of larger aggregates or clusters. The prediction of aggregation propensity can be approached using both sequence-based and structure-based methods, where the "sequence" might be a simplified representation of the repeating units in a potential polymer. nih.gov

The formation constant (Kf) for complex ions, such as those formed between cadmium and other ligands, can be determined computationally and provides a quantitative measure of the stability of the resulting complex. youtube.com For this compound, computational models would calculate the energetics of forming [Cd(H₂O)ₙ(ClO₄)]⁺ or even neutral [Cd(H₂O)ₙ(ClO₄)₂] species in solution.

Computational TechniqueApplication to Cadmium Perchlorate HydrateKey Insights
Molecular Dynamics (MD) Simulating the behavior of Cd²⁺, ClO₄⁻, and water molecules in solution.Determination of radial distribution functions, coordination numbers, and the prevalence of CIPs vs. SSIPs.
Quantum Mechanics (QM) Calculating the binding energies and electronic structures of different ion-pair configurations.Energetic stability of various solvated ion pairs and small aggregates.
Aggregation Prediction Algorithms Identifying the likelihood of forming extended networks or precipitates from ion pairs.Understanding the initial steps towards crystallization or precipitation from solution. nih.govnih.gov
Free Energy Calculations Determining the potential of mean force between ions to quantify the thermodynamics of ion-pairing.Quantitative prediction of ion-pair stability and equilibrium constants.

Quantum Chemical Topology and Bonding Analysis (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the electron density distribution in a chemical system, providing profound insights into the nature of chemical bonds. nih.govresearchgate.net This method is particularly useful for characterizing the interactions within coordination complexes like this compound, including the bonds between the cadmium cation, water ligands, and perchlorate anions.

QTAIM analysis partitions the electron density (ρ) of a molecule into atomic basins. The analysis focuses on the properties of ρ at bond critical points (BCPs), which are points of minimum electron density along the path of maximum density between two bonded atoms. Key topological parameters at the BCP, such as the electron density itself (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), are used to classify the nature of the chemical interaction.

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions (∇²ρ(r) > 0).

Total Energy Density (H(r)) : The sign of H(r) can further elucidate the nature of the interaction. For covalent bonds, H(r) is negative, while for electrostatic interactions, it is typically positive or slightly negative.

In studies of cadmium(II) complexes with water ligands (aqua complexes), QTAIM analysis reveals that the metal-OH₂ bonds are predominantly electrostatic in nature, characterized by low ρ(r) values and positive Laplacians. nih.govresearchgate.net This indicates a closed-shell interaction, consistent with the picture of a d¹⁰ Cd²⁺ ion interacting with neutral water molecules through ion-dipole forces. The interaction between the cadmium ion and the perchlorate anion would also be expected to be strongly electrostatic.

Interaction in Cadmium Perchlorate HydrateExpected QTAIM SignatureNature of Interaction
Cd²⁺···OH₂ Low ρ(r), ∇²ρ(r) > 0Predominantly Electrostatic (Ionic) nih.govresearchgate.net
Cd²⁺···OClO₃⁻ Low ρ(r), ∇²ρ(r) > 0Predominantly Electrostatic (Ionic)
O-H (in water) High ρ(r), ∇²ρ(r) < 0Covalent
Cl-O (in perchlorate) High ρ(r), ∇²ρ(r) < 0Polar Covalent
O-H···O (Hydrogen Bond) Very low ρ(r), ∇²ρ(r) > 0Closed-Shell (Electrostatic)

By applying QTAIM, researchers can quantitatively describe the bonding within the hydrated cadmium perchlorate complex, distinguishing between the strong covalent bonds within the water and perchlorate moieties and the weaker, electrostatic interactions that define the coordination sphere of the cadmium ion.

Computational Basis Set Selection and Methodological Validation for Cadmium Systems

The accuracy of quantum chemical calculations for compounds containing heavy elements like cadmium is highly dependent on the choice of the basis set and the computational method. researchgate.net A basis set is a set of mathematical functions used to build molecular orbitals. wikipedia.org For heavy elements, relativistic effects become significant and must be accounted for, often through the use of effective core potentials (ECPs).

Basis Set Selection: For cadmium, standard Pople-style basis sets like 6-31G* are often inadequate as they are not defined for heavier elements. researchgate.net Therefore, basis sets that incorporate ECPs are commonly employed. ECPs replace the core electrons with a potential, reducing computational cost and implicitly including scalar relativistic effects.

Commonly used basis sets for cadmium include:

LANL2DZ (Los Alamos National Laboratory 2-Double-Zeta) : A widely used ECP basis set that provides a good balance between accuracy and computational cost for transition metals. researchgate.net

SDD (Stuttgart/Dresden ECPs) : This basis set, often paired with its corresponding valence basis functions, has been shown to provide excellent results for cadmium-containing structures. researchgate.net In one comparative study, the SDD basis set was identified as the most suitable for reproducing the geometry of a cadmium complex. researchgate.net

def2-SVP, def2-TZVP, def2-QZVP (Definitive-2 series) : These are Ahlrichs' "correlation-consistent" basis sets that offer a systematic way to approach the complete basis set limit. They are available for a wide range of elements, including cadmium, and come in split-valence (SVP), triple-zeta (TZVP), and quadruple-zeta (QZVP) qualities. The def2-TZVP basis set is often recommended as a robust choice for calculations on cadmium systems. researchgate.net

Methodological Validation: The choice of computational method is as crucial as the basis set. Density Functional Theory (DFT) is a popular choice for systems of this size due to its favorable scaling of computational cost with system size. The selection of the exchange-correlation functional within DFT is critical. Hybrid functionals like B3LYP are widely used.

Validation of a chosen method and basis set combination is typically performed by comparing calculated properties with experimental data. For this compound, this would involve:

Geometry Optimization : Comparing calculated bond lengths and angles with data from single-crystal X-ray diffraction.

Vibrational Frequencies : Comparing calculated infrared (IR) and Raman spectra with experimental spectra to ensure the correct identification of vibrational modes, particularly those involving the Cd-O bonds and the vibrations of the perchlorate and water ligands.

A study on a dimeric cadmium(II) complex compared several basis sets (STO-3G, 3-21G, LAN2DZ, DGDZVP, and SDD) using the B3LYP functional. The SDD basis set yielded the best agreement with experimental structural data. researchgate.net

Basis SetTypeCommon Application/Notes
LANL2DZ ECP Double-ZetaA standard, cost-effective choice for initial studies of transition metal complexes. researchgate.net
SDD ECPDemonstrated to provide high accuracy for geometric parameters of cadmium compounds. researchgate.net
def2-TZVP All-electron or ECP Triple-ZetaConsidered a high-quality, reliable basis set for transition metals, including cadmium. researchgate.net
6-31G *Pople styleGenerally not suitable or available for elements as heavy as cadmium. researchgate.net

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. core.ac.ukcore.ac.ukosti.gov This method is exceptionally well-suited for analyzing the complex network of non-covalent interactions that govern the crystal packing of hydrated salts like this compound.

The Hirshfeld surface (HS) of a molecule is defined as the region in space where the electron distribution of the sum of spherical atoms for the whole crystal is dominated by that of the molecule . The surface is colored according to various properties, most commonly dnorm, which is a normalized contact distance that combines di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface). The dnorm surface displays a red-white-blue color scheme:

Red spots : Indicate intermolecular contacts that are shorter than the van der Waals radii sum, representing close interactions like hydrogen bonds.

White areas : Represent contacts around the van der Waals separation.

Blue areas : Indicate contacts longer than the van der Waals radii sum.

For a hydrated cadmium complex, the Hirshfeld surface analysis would quantify the following key interactions:

O···H/H···O contacts : These are typically the most significant interactions, representing the strong hydrogen bonds between the coordinated water molecules and the perchlorate anions, as well as between neighboring water molecules. osti.govnih.gov

Cd···O and Cd···H contacts : These would detail the direct environment around the cadmium ion.

Cl···H and Cl···O contacts : These would describe the interactions involving the central chlorine atom of the perchlorate anion.

In studies of other cadmium complexes, Hirshfeld analysis has been instrumental in elucidating the supramolecular assembly. osti.govresearchgate.net For instance, in a cadmium nitrate (B79036) complex, N-H···O interactions were identified as crucial by red spots on the HS and sharp spikes on the fingerprint plot. nih.gov For this compound, a similar analysis would precisely map the hydrogen bonding network involving the hydrated cation and the perchlorate anions, which is fundamental to its solid-state structure.

Interaction TypeTypical Fingerprint Plot FeatureExpected Contribution in Cadmium Perchlorate Hydrate
O···H / H···O Sharp, distinct spikes at low de + di valuesHigh (Dominant due to hydrogen bonding) nih.gov
H···H Large central regionHigh (Abundant hydrogen atoms on water) osti.gov
O···O Distinct regions on the plotModerate (Contacts between perchlorate and water oxygens) nih.gov
Cl···O Specific, less prominent featuresModerate

Academic Research Applications in Advanced Materials Science and Catalysis

Precursor Role in the Synthesis of Advanced Cadmium-Based Materials

Cadmium perchlorate (B79767) hydrate (B1144303) is a versatile precursor for creating a variety of sophisticated cadmium-containing materials. Its high solubility in aqueous solutions makes it a suitable starting material for syntheses that require a homogeneous distribution of cadmium ions. rsc.org

Cadmium perchlorate hydrate plays a role in the synthesis of cadmium oxide (CdO), a key n-type semiconductor material. biointerfaceresearch.com A notable method involves the initial formation of a metal-organic complex, such as Cd(HMTA)₂(H₂O)₄₂·2H₂O, which is synthesized from cadmium perchlorate hexahydrate and hexamethylenetetramine (HMTA). biointerfaceresearch.comresearchgate.net Upon controlled thermal decomposition at elevated temperatures, this complex breaks down, yielding a residue identified as cadmium oxide. biointerfaceresearch.com This thermolysis pathway offers a route to produce fine CdO nanoparticles, which are of significant interest for electronic and optoelectronic applications. biointerfaceresearch.com

While other cadmium salts like chlorides, sulfates, and acetates are more commonly documented for the synthesis of cadmium chalcogenides such as cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe), the fundamental requirement is a soluble source of Cd²⁺ ions. acs.org Therefore, cadmium perchlorate hydrate can also serve as a viable, though less common, precursor in methods like chemical precipitation or hydrothermal synthesis for producing these important semiconductor materials. researchgate.netresearchgate.net

Table 1: Synthesis of Cadmium Oxide via Thermal Decomposition of a Cadmium Perchlorate Complex

Precursor Complex Synthesis Method Decomposition Product Reference

The fabrication of cadmium-containing thin films, particularly cadmium sulfide (CdS), is critical for optoelectronic devices like solar cells, where it often serves as a window layer. mdpi.comacs.org Techniques such as chemical bath deposition (CBD) and spray pyrolysis are widely employed for this purpose. acs.orgbiointerfaceresearch.com These methods rely on the use of a soluble cadmium salt in the precursor solution. Although cadmium chloride and cadmium acetate (B1210297) are frequently used, the high solubility of cadmium perchlorate hydrate makes it a potential alternative precursor for these deposition techniques. The choice of the precursor anion can influence the properties of the resulting thin film, including its thickness and surface morphology. rsc.org

Cadmium-based quantum dots (QDs), especially those of cadmium selenide (CdSe) and cadmium sulfide (CdS), are central to research in photonics due to their size-tunable optical and electronic properties. nih.govnih.gov The synthesis of these nanostructures is typically achieved through the thermolytic decomposition of organometallic precursors in a high-boiling point solvent. researchgate.net A critical component of this process is a cadmium source that can controllably release Cd²⁺ ions. acs.org

Commonly used cadmium precursors include cadmium oxide and cadmium acetate. nih.govmtu.edu Research has shown that various cadmium salts can be effective. For instance, cadmium deoxycholate has been demonstrated as an efficient precursor for highly luminescent CdSe nanocrystals. researchgate.net While specific literature detailing the use of cadmium perchlorate hydrate for QD synthesis is not widespread, its character as a soluble cadmium salt suggests its potential applicability in solution-based synthesis routes for generating cadmium-based quantum dots and other nanostructures for photonic research. americanelements.comalfa-chemistry.com

Catalytic Activity of Cadmium Perchlorate Hydrate and Derived Materials

Cadmium compounds exhibit significant catalytic activity in various chemical transformations. rsc.orgalfachemic.com This activity is generally attributed to the Lewis acidic nature of the Cd(II) ion, which can activate substrates in organic reactions. rsc.orgacs.org

Cadmium perchlorate hydrate can function as a Lewis acid catalyst in organic synthesis. sigmaaldrich.com In homogeneous catalysis, where the catalyst is in the same phase as the reactants, Cd(II) coordination complexes have been shown to effectively catalyze reactions such as transesterification. rsc.org For instance, cadmium chloride is an efficient catalyst for the Biginelli reaction to produce dihydropyrimidinones. alfachemic.com It is proposed that cadmium perchlorate, by providing soluble Cd²⁺ ions, can similarly facilitate such transformations.

In heterogeneous catalysis, cadmium-based metal-organic frameworks (MOFs) have been used for the oxidation of alkylbenzenes. rsc.org The catalytic performance stems from the accessible cadmium active sites within the porous structure. Materials derived from cadmium perchlorate hydrate can also act as heterogeneous catalysts. The thermal decomposition of its complexes, for example, can yield finely dispersed cadmium oxide nanoparticles on a support material, creating active sites for catalytic processes. biointerfaceresearch.com

Table 2: Examples of Catalysis by Cadmium Compounds

Catalyst Type Reaction Type System Reference
Cd(II) Coordination Complexes Transesterification Homogeneous rsc.org
Cadmium Chloride Biginelli Reaction Homogeneous alfachemic.com
Cd(II) MOF Alkylbenzene Oxidation Heterogeneous rsc.org

Materials derived from cadmium perchlorate hydrate, particularly cadmium oxide (CdO), have demonstrated significant potential in photocatalysis for environmental remediation. biointerfaceresearch.comresearchgate.net The process begins with the synthesis of CdO, which can be achieved through the thermal decomposition of a cadmium perchlorate-HMTA complex as previously described. biointerfaceresearch.com The resulting CdO nanoparticles can then be used as a photocatalyst.

When CdO is irradiated with light of energy greater than its band gap (approximately 2.2-2.5 eV), electron-hole pairs are generated. researchgate.netjacsdirectory.com These charge carriers can migrate to the catalyst surface and initiate redox reactions. The photogenerated holes are strong oxidizing agents that can react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). These radicals, along with other reactive oxygen species (ROS), are capable of degrading a wide range of organic pollutants, such as dyes (e.g., methylene (B1212753) blue, rhodamine B) and phenols, into simpler, less harmful substances like CO₂ and H₂O. mdpi.comijfmr.com The efficiency of CdO-based photocatalysts can be further enhanced by creating composites, for example with graphene oxide, which improves charge separation and increases the surface area for reaction. nih.gov

Table 3: Photocatalytic Degradation of Organic Dyes using Cadmium Oxide

Photocatalyst Target Pollutant Light Source Degradation Efficiency Reference
CdO Nanoparticles Methyl Orange Visible Light 94% (with H₂O₂) ijfmr.com
CdO Nanorods Methylene Blue UV Light ~95% ijfmr.com
CdO/Graphene Oxide Methylene Blue Visible Light High activity alfachemic.com

Electrochemical Research using Cadmium Perchlorate Hydrate as Electrolyte Component

Cadmium perchlorate hydrate, often in its hexahydrate form, serves as a valuable electrolyte component in various electrochemical studies. chemimpex.comfishersci.comhaz-map.com Its high solubility and the electrochemically inert nature of the perchlorate anion make it a suitable choice for investigating the electrochemical behavior of cadmium and other species without interference from the supporting electrolyte. chemimpex.comacs.org Perchlorate is often chosen because it is in its highest oxidation state and does not readily form more oxidized peroxoanions, unlike other anions such as sulfates or carbonates. acs.org

Studies on Redox Processes and Charge Transfer Mechanisms

Cadmium perchlorate hydrate is utilized in electrolytes to study the fundamental aspects of redox reactions and charge transfer kinetics involving the Cd²⁺/Cd couple. The rate of electroreduction of cadmium ions is a key area of investigation, with studies revealing that the charge-transfer reaction kinetics can be significantly influenced by factors such as pH. capes.gov.br For instance, research using a.c. phase-sensitive polarography in sulphate solutions showed that the rate constant for cadmium ion reduction increased as the pH was raised from 1.5 to 5.0. capes.gov.br This phenomenon was attributed to the formation of hydrolyzed cadmium species, such as Cd₂(OH)³⁺, which may govern the reduction rate. capes.gov.br

In more advanced electrolyte systems, while not always using perchlorate directly, the principles of modifying the cadmium ion's coordination sphere to improve kinetics are well-established. For example, in a dual-structure-breaking electrolyte composed of cadmium chloride and ammonium (B1175870) chloride, the formation of a tetrachlorocadmium complex ([CdCl₄]²⁻) significantly alters the redox potential and accelerates charge transfer. nih.gov This system demonstrated a substantial negative shift in the redox potential of the Cd²⁺/Cd couple from -0.42 V vs. SHE to -0.51 V vs. SHE, facilitating faster reaction kinetics. nih.gov The exchange current density, a measure of the rate of electron transfer at equilibrium, was markedly higher in this modified electrolyte, indicating enhanced charge-transfer kinetics. nih.gov These findings highlight the importance of the electrolyte composition in controlling the redox behavior of cadmium, a principle that applies equally when using cadmium perchlorate electrolytes.

Evaluation in Advanced Battery and Supercapacitor Technologies

Cadmium perchlorate is identified as a component in the development of advanced battery technologies. chemimpex.comamericanelements.com The performance of cadmium-metal batteries, for instance, is highly dependent on the electrolyte's ability to support efficient and stable plating and stripping of cadmium metal. Research into aqueous cadmium-metal batteries has demonstrated the potential for achieving high coulombic efficiencies and long cycle life through electrolyte optimization. nih.gov

In one study using a specialized chloride-based electrolyte, a cadmium-metal anode achieved an average coulombic efficiency of 99.93% over 300 cycles at a high cadmium utilization of 55%. nih.gov The electrolyte enabled dendrite-free and corrosion-resistant performance, crucial for practical applications. nih.gov When paired with various cathode materials—including conversion-type (CdI₂), coordination-type (PANI), intercalation-type (V₂O₅), and capacitance-type (activated carbon)—these cadmium-anode cells showed enhanced rate performance and durable stability. nih.gov For example, a Cd||CdI₂ full cell in the optimized electrolyte delivered higher reduction (1.02 V) and oxidation (1.14 V) voltages compared to a standard electrolyte. nih.gov

Although these specific results were achieved with a chloride electrolyte, they underscore the viability of cadmium anodes and establish key performance benchmarks. Cadmium perchlorate, as a highly soluble and stable electrolyte salt, serves as a foundational component for similar research, particularly in supercapacitors and other energy storage systems where its electrochemical stability is an asset. chemimpex.com

Adsorption and Separation Science Research

Cadmium perchlorate is relevant in adsorption and separation science, primarily through the study of materials that can either be built from cadmium or are designed to capture perchlorate anions.

Development of Metal-Organic Frameworks (MOFs) Containing Cadmium Perchlorate Moieties

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions linked by organic ligands. Cadmium is a common metal node used in the synthesis of these porous materials. mdpi.comresearchgate.net While syntheses may use various cadmium salts like cadmium nitrate (B79036), the resulting framework can interact with or encapsulate perchlorate anions. mdpi.com The structure of cadmium-based MOFs can be complex, forming 3-D frameworks with distinct channels and cages. nih.govrsc.org

A significant area of research involves creating MOFs specifically designed to remove contaminants like perchlorate from water. In one notable study, a cationic MOF, silver 4,4′-bipyridine nitrate (SBN), was shown to capture perchlorate from water with record capacity. acs.org The mechanism involves a complete and reversible anion exchange, where the nitrate anions in the MOF are replaced by perchlorate anions from the solution, forming silver 4,4′-bipyridine perchlorate (SBP). acs.org This process achieved a 99% removal of perchlorate within 90 minutes, with a capacity of 354 mg/g. acs.org The MOF could be fully regenerated, demonstrating a sustainable method for perchlorate trapping. acs.org This research showcases how framework materials can be tailored to selectively interact with and sequester perchlorate moieties.

Investigation of Adsorption Mechanisms for Specific Chemical Species

The adsorption of cadmium ions (Cd²⁺) from aqueous solutions is a widely studied process, crucial for environmental remediation. Various adsorbent materials are investigated to understand the mechanisms by which they bind cadmium. These mechanisms often involve a combination of physical and chemical processes.

Key adsorption mechanisms identified through extensive research include:

Chemisorption: This is often the dominant mechanism, involving the formation of chemical bonds between Cd²⁺ and the adsorbent surface. It is characterized by electron sharing or transfer. nih.govrsc.orgnih.gov

Electrostatic Adsorption/Attachment: This involves the attraction between the positively charged Cd²⁺ ions and a negatively charged adsorbent surface. nih.govmdpi.com The surface charge of the adsorbent is often pH-dependent. nih.govmdpi.com

Surface Complexation and Chelation: Functional groups on the adsorbent surface, such as carboxyl (-COOH), hydroxyl (-OH), carbonyl (C=O), and amino (-NH₂) groups, can form stable complexes with Cd²⁺ ions. rsc.orgmdpi.comresearchgate.net

Ion Exchange: Cd²⁺ ions in solution can be exchanged with other cations present on the adsorbent surface. nih.govresearchgate.net

Surface Precipitation: Under certain pH conditions, cadmium can precipitate on the adsorbent surface as compounds like cadmium hydroxide. mdpi.com

The effectiveness of adsorption is influenced by several factors, including the pH of the solution, initial cadmium concentration, and temperature. nih.govnih.gov For example, the removal rate of Cd²⁺ often increases with pH. nih.govmdpi.com Kinetic studies frequently show that the adsorption process follows a pseudo-second-order model, which is indicative of chemisorption being the rate-limiting step. nih.govrsc.orgnih.gov

Summary of Research Findings on Cadmium Adsorption Mechanisms
Adsorbent MaterialKey Findings and MechanismsKinetic Model FitIsotherm Model FitReference
Red Mud Modified with Amorphous MnO₂Mechanisms include electrostatic attachment, specific adsorption (Cd–O binding), and ion exchange. The maximum adsorption capacity was 103.59 mg g⁻¹.Pseudo-second-orderLangmuir nih.gov
Surface Oxidized and Aminated BiocharsAdsorption dominated by interaction with carboxyl groups (oxidized biochar) and complexation with amino groups (aminated biochar).Physicochemical adsorption and intraparticle diffusionNot specified researchgate.net
Covalent Organic Framework-Modified Biochar (RH-COF)Dominated by surface complexation and chelation with oxygen- and nitrogen-containing functional groups, along with electrostatic adsorption and Cπ–cation interactions.Not specifiedNot specified mdpi.com
Cyanobacteria (Synechocystis sp. PCC6803)Adsorption is mainly chemisorption. Complexation of Cd²⁺ with carboxyl, hydroxyl, carbonyl, and amido groups was confirmed. Optimal conditions: pH 7.0, 30 °C.Pseudo-second-orderNot specified rsc.orgnih.gov

Luminescent Properties of Cadmium Perchlorate Coordination Compounds

Cadmium(II) ions are widely used in the construction of coordination compounds and MOFs that exhibit interesting luminescent properties. The d¹⁰ electronic configuration of Cd²⁺ means that the luminescence observed in its compounds typically originates from the organic ligands (intraligand transitions) or from ligand-to-metal charge transfer (LMCT), rather than from the metal ion itself. The perchlorate anion is often used as a counter-ion in these syntheses because it is weakly coordinating and less likely to quench luminescence compared to other anions.

Research has produced a variety of luminescent cadmium coordination compounds with diverse structures, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. rsc.orgresearchgate.net The specific structure and the nature of the organic ligand play a crucial role in determining the emission properties of the material.

For instance, cadmium-based MOFs have been developed as highly selective and sensitive fluorescent sensors for detecting specific molecules. mdpi.comresearchgate.net In one study, a cadmium MOF (CdBPTC) synthesized from Cd(NO₃)₂·4H₂O and 3,3′,5,5′-biphenyltetracarboxylic acid exhibited strong luminescence and was used for the highly selective detection of ferric ions (Fe³⁺). mdpi.com The fluorescence of the MOF was quenched in the presence of Fe³⁺, with a detection efficiency close to 100%. mdpi.com The mechanism was attributed to competitive energy absorption and potential ion exchange. mdpi.com

Another study reported a series of homoleptic cadmium(II) dithiocarbamate (B8719985) complexes with pyridyl functionalities that showed bright luminescence in the solid state. rsc.org The coordination polymers in this series were found to be particularly strong emitters. The emission maxima and intensity were dependent on the specific ligand environment and the resulting molecular architecture, which ranged from 2-D polymers to discrete dinuclear and trinuclear complexes. rsc.org

Examples of Luminescent Cadmium Coordination Compounds
Compound/MOF NameLigandsKey Structural FeatureLuminescent Property/ApplicationReference
CdBPTC3,3′,5,5′-biphenyltetracarboxylic acid3-D framework with three types of channelsFluorescence at 427 nm is quenched by Fe³⁺; used as a selective sensor for ferric ions. mdpi.com
Cd-PDA1,4-phenylenediacetic acid3-D framework with 1-D rectangular channelsSuperior sensitivity towards p-nitroaniline with a detection limit of 3.5 ppb. researchgate.net
[Cd(L)₂] (L=L1, L2)Pyridyl functionalized dithiocarbamates2-D coordination polymersStrong, bright luminescence emission in the solid state. rsc.org
{[Cd(bpmp)(H₂O)₄]·2NO₃·2H₂O}nN,N′-bis-(4-pyridyl-methyl) piperazine (B1678402) (bpmp)1-D chain structureExhibits solid-state emission at room temperature. researchgate.net

Photophysical Characterization and Emission Mechanism Studies

The investigation of the photophysical properties of cadmium(II) coordination polymers derived from precursors like cadmium perchlorate hydrate is an active area of research. These materials are of interest due to the d¹⁰ electron configuration of the Cd(II) ion, which prevents d-d electronic transitions, thus often leading to luminescence arising from the organic ligands. This ligand-centered luminescence can be modulated by the coordination environment imposed by the metal center.

Research has demonstrated that cadmium-based coordination polymers can exhibit significant luminescence. For instance, a two-dimensional chiral coordination polymer, synthesized using cadmium(II) nitrate, exhibited a remarkably high quantum efficiency of 42%. scispace.com The luminescence in such compounds is typically attributed to the S1→S0 transition of the aromatic units within the organic linkers. scispace.com The rigid structure of the coordination polymer can enhance the luminescence intensity compared to the free ligand by reducing non-radiative decay pathways. scispace.com

The emission mechanism in these cadmium-based materials is primarily ligand-centered. The excitation of the material typically promotes an electron in the organic linker to an excited state, and the subsequent relaxation to the ground state results in the emission of light. The cadmium ion primarily acts as a structural template, organizing the ligands in a specific geometry which in turn influences the energy levels of the ligand and thus the emission wavelength. For example, in a study of three new three-dimensional cadmium coordination polymers, the emission maxima were observed at 483 nm, 463 nm, and 489 nm, respectively, upon excitation at wavelengths in the near-UV range. mdpi.com These emissions were attributed to the organic ligand used in the synthesis. mdpi.com

Detailed photophysical data for a selection of luminescent cadmium coordination polymers are presented below. While not all are synthesized directly from cadmium perchlorate, they represent the class of materials accessible through cadmium salt precursors.

ComplexExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (%)Reference
Cd(BPPT)(BPDA)n340483Not Reported mdpi.com
Cd(BPPT)(IP)330463Not Reported mdpi.com
[Cd3(BPPT)3(BTC)2(H2O)2]344489Not Reported mdpi.com
[{Cd2(L)2(H2O)}·18 dmf]nNot Reported40442 scispace.com

Applications in Luminescent Probes and Sensor Development

The luminescent properties of cadmium-based coordination polymers make them highly suitable for applications as chemical sensors. The luminescence of these materials can be quenched or enhanced in the presence of specific analytes, providing a detectable signal. This sensitivity is often due to interactions between the analyte and the organic ligand or the metal center, which affect the non-radiative or radiative decay pathways of the excited state.

Cadmium coordination polymers have been successfully employed as fluorescent sensors for the detection of various ions and small molecules. For instance, they have shown remarkable sensitivity and selectivity for detecting nitroaromatic compounds and specific metal ions in solution. nih.gov The mechanism of sensing often involves the quenching of luminescence through energy transfer or electron transfer processes between the excited state of the coordination polymer and the analyte.

In one example, two new cadmium-centered coordination polymers were synthesized and their potential as luminescent sensors was investigated. rsc.org These materials exhibited good luminescence properties and were found to be sensitive to the presence of Fe³⁺ ions, demonstrating the potential for selective metal ion detection. rsc.org The high surface area and porous nature of some cadmium-based MOFs also contribute to their efficacy as sensors by allowing for the efficient diffusion and interaction of analytes within the framework. nih.gov

While cadmium perchlorate hydrate is a viable precursor for such materials, much of the reported research in the area of cadmium-based sensors utilizes cadmium carboxylate coordination polymers. nih.gov These materials have been shown to be effective in detecting a range of analytes, from small molecules to large biomolecules. The principles of luminescent sensing, however, are broadly applicable to cadmium coordination polymers regardless of the specific starting salt used in their synthesis.

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Materials Design

The use of artificial intelligence (AI) and machine learning (ML) is rapidly becoming a cornerstone of materials discovery. acs.org These computational tools can analyze vast datasets to predict the properties of yet-to-be-synthesized compounds, significantly speeding up the design process. github.io For cadmium-based materials, ML models are already being developed to predict behaviors such as adsorption capacities. researchgate.net

A hybrid machine learning model that combines decision trees, multi-output nonlinear regression, and backpropagation neural networks has been proposed to accurately predict the adsorption capacity of cadmium (II). researchgate.net This approach handles complex nonlinear relationships between a material's properties—like cation-exchange capacity and pH—and its performance. researchgate.net Such models have demonstrated high predictive accuracy, offering a powerful tool for environmental science applications. researchgate.net

Looking forward, AI and ML can be leveraged to:

Predict Novel Structures: AI can propose new, stable crystalline structures of cadmium compounds with tailored electronic or optical properties. acs.org

Optimize Properties: ML algorithms can screen vast numbers of potential dopants or modifications to perchloric acid cadmium hydrate (B1144303) to enhance specific characteristics, such as catalytic activity or ionic conductivity.

Accelerate Discovery: By combining existing databases with high-throughput calculations, AI can identify and propose entirely new materials, expanding the known repository of compounds for exploration. acs.org

A recent study highlighted the potential of AI to discover millions of new structures, although it also emphasized the need for careful validation to ensure the novelty and utility of these predictions. acs.org The integration of AI/ML promises a future where materials like perchloric acid cadmium hydrate can be rationally designed for specific, high-performance applications. github.ioresearchgate.net

Exploration of Novel Synergistic Effects in Hybrid Materials

Hybrid materials, which combine organic and inorganic components, offer the potential for synergistic effects, where the resulting material possesses enhanced properties that surpass its individual constituents. mdpi.comnih.gov The inorganic component, such as a cadmium salt, can provide thermal stability and a robust framework, while the organic part can introduce functional variations and specific binding affinities. mdpi.com

The development of hybrid materials is a burgeoning field with diverse applications, including sensing and environmental remediation. mdpi.comnih.gov For instance, the combination of cadmium with other materials can lead to synergistic toxicity effects, a principle that can be harnessed in specific applications. researchgate.net Studies have shown that the toxicity of cadmium can be increased when combined with certain chlorophenols, indicating a synergistic interaction. researchgate.net Similarly, synergistic effects between cadmium, lead, and other substances have been noted for their impact on biological functions, highlighting the importance of understanding these interactions. researchgate.net

Future research in this area could focus on:

Cadmium-based Metal-Organic Frameworks (MOFs): Incorporating this compound into MOFs could yield materials with exceptional porosity and selectivity for gas storage or separation.

Organic-Inorganic Perovskites: While lead-based perovskites are well-known, exploring cadmium-based analogs could lead to new semiconductor materials for optoelectronic devices.

Functional Composites: Embedding cadmium perchlorate (B79767) in a polymer matrix could create hybrid materials where the cadmium ions offer catalytic or sensing capabilities, while the polymer provides processability and mechanical stability. mdpi.com

The key to unlocking the potential of these materials lies in designing them so that the organic and inorganic components work in concert to produce novel, enhanced functionalities. nih.gov

High-Throughput Screening and Combinatorial Approaches in Synthesis

High-throughput screening (HTS) is a methodology that utilizes automation to rapidly synthesize and test large numbers of compounds. sigmaaldrich.com This approach drastically accelerates the discovery of new materials and optimal reaction conditions, moving away from traditional, one-at-a-time synthesis. nih.gov HTS has revolutionized fields like drug discovery and is increasingly applied to materials science. sigmaaldrich.comnih.gov

For a compound like this compound, HTS can be employed to:

Map Synthesis Parameters: Systematically varying reaction conditions such as temperature, pH, and precursor concentrations to quickly identify the optimal synthesis route for crystals of a desired size or purity.

Discover New Compositions: By combining cadmium salts with a wide array of other elements and ligands in a combinatorial fashion, it becomes possible to discover entirely new compounds and solid solutions with unique properties.

Screen for Functional Properties: Automated screening can rapidly test the catalytic activity, luminescence, or other functional properties of a library of cadmium-containing materials. nih.gov

The miniaturization and automation inherent in HTS not only accelerate research but also reduce waste, making the discovery process more sustainable. nih.gov Tools like catalyst-coated glass beads (ChemBeads) allow for the precise, automated dispensing of reagents, which is ideal for screening reactions like cross-couplings. sigmaaldrich.com

Table 1: High-Throughput Screening Parameters for Cadmium Compound Synthesis This is an interactive table. Click on the headers to sort the data.

Parameter Range/Variables Objective
Temperature 20°C - 200°C Optimize crystallinity and phase
pH 1 - 9 Control hydrolysis and precipitation
Precursors Cd(NO₃)₂, CdCl₂, CdSO₄ Investigate anion effects
Ligands Amines, Carboxylates, Phosphines Form new coordination compounds
Solvents Water, Ethanol, Acetonitrile Influence solubility and crystal growth

Advanced Operando Characterization Techniques for Dynamic Process Monitoring

Understanding how a material functions in real-time, under actual operating conditions, is crucial for improving its performance. nih.gov Operando characterization techniques are designed for this purpose, allowing scientists to observe the dynamic structural and chemical changes in a material as it works. acs.orgresearchgate.netrsc.org These methods are vital for establishing clear structure-property relationships. nih.gov

For this compound, operando techniques could provide unprecedented insights into its behavior in various applications. For example:

Operando Spectroscopy (UV-Vis, FTIR): When used as a catalyst, operando spectroscopy can track changes in the electronic states of cadmium ions and the transformation of reactants at the catalyst's surface during a chemical reaction. acs.orgresearchgate.net

Operando X-ray Diffraction (XRD): If the material is used in an electrochemical device, operando XRD can monitor changes in its crystal structure during charging and discharging cycles.

Graphene-Based Sensors: The development of sensor arrays, such as those using graphene, allows for the real-time detection and identification of different cadmium compounds in a solution. mdpi.comresearchgate.net These sensors can distinguish between various cadmium salts by detecting the compound as a whole, rather than just the cadmium ion. mdpi.com

These advanced techniques provide a direct window into the material's behavior, moving beyond the static picture provided by traditional characterization methods. nih.gov The data gathered from operando studies is essential for understanding reaction mechanisms and degradation pathways, which is critical for designing more robust and efficient materials. rsc.org

Computational-Experimental Feedback Loops for Rational Design

The most powerful approach to modern materials science is the integration of computational modeling with experimental synthesis and characterization in a closed loop. nih.govmdpi.com This synergy, often called rational design, allows for a more efficient and targeted search for new materials. rsc.org

The process typically follows these steps:

Computational Prediction: Theoretical models and simulations are used to design a new material with specific desired properties. rsc.org For instance, quantum mechanical calculations can predict the structure and stability of a new cadmium-based MOF. rsc.org

Experimental Synthesis: The most promising candidates from the computational screening are then synthesized in the laboratory.

Characterization and Testing: The properties of the newly synthesized material are measured and compared against the theoretical predictions.

Feedback and Refinement: Discrepancies between the predicted and experimental results are used to refine the computational models, improving their predictive accuracy for the next design cycle. mdpi.com

This iterative feedback loop accelerates the discovery process by focusing experimental efforts on the most promising materials. nih.gov It represents a shift from trial-and-error discovery to a knowledge-based design strategy. By combining computational approaches that can screen vast chemical spaces with laboratory evolution and synthesis, researchers can bridge the gap between theoretical design and practical application. mdpi.com

Q & A

Q. What are the critical safety protocols for handling cadmium perchlorate hydrate in laboratory settings?

Cadmium perchlorate hydrate is a Category 2 oxidizer and exhibits acute toxicity (oral, dermal, and inhalation). Essential safety measures include:

  • Personal Protective Equipment (PPE): Wear flame-retardant, antistatic protective clothing, nitrile gloves, and full-face respirators with ABEK cartridges for airborne particles .
  • First Aid:
  • Inhalation: Move to fresh air; administer artificial respiration if needed .
  • Skin Contact: Wash with water immediately; consult a physician .
  • Spill Management: Use wet methods or vacuuming to avoid dust dispersion .
    • Storage: Keep in airtight containers away from reducing agents and organic materials due to oxidizing properties .

Q. How should cadmium perchlorate hydrate be stored to ensure stability?

The compound is stable under recommended storage conditions but decomposes upon exposure to heat or incompatible substances. Key guidelines include:

  • Store in a cool, dry, well-ventilated area (20–25°C).
  • Use inert containers (e.g., glass or HDPE) to prevent reactivity with metals .
  • Avoid prolonged exposure to light or humidity to prevent hydration state changes .

Advanced Research Questions

Q. How does the solubility of cadmium hydroxide in perchloric acid inform experimental design for cadmium perchlorate hydrate synthesis?

The equilibrium solubility of cadmium hydroxide in perchloric acid (Table 1) is critical for precursor preparation. For example, solubility increases with acid concentration, enabling precise control over cadmium ion availability in solution-phase reactions .

Table 1: Solubility of Cadmium Hydroxide in Perchloric Acid at 25°C

[HClO₄] (M)Solubility (mol/L)
0.011.2 × 10⁻³
0.104.8 × 10⁻³
1.001.5 × 10⁻²

Methodological Insight: Use pH-stat titration to maintain consistent acidity during synthesis, minimizing unintended precipitation .

Q. What methodologies validate cadmium recovery in analytical procedures using perchloric acid?

Perchloric acid is used in digestion protocols for metal analysis. Validation involves:

  • Spike Recovery Tests: Add known cadmium concentrations to samples and digest with HNO₃:HClO₄ (3:1 v/v). Analyze via atomic absorption spectroscopy (AAS) at 228.8 nm .
  • Recovery Formula:
    % Recovery=(XY)Z×100\% \text{ Recovery} = \frac{(X - Y)}{Z} \times 100

Where XX = spiked sample concentration, YY = unspiked concentration, and ZZ = added concentration. Acceptable recovery ranges: 80–110% .

Q. How can perchloric acid be optimized in synthesizing cadmium-containing precursors for material science?

Perchloric acid’s low coordinating ability and high oxidative stability make it ideal for synthesizing hydrated metal complexes. Key strategies:

  • Acid Selection: Perchloric acid produces crystalline hydrates (e.g., ZrMo₂O₇(OH)₂·2H₂O) without introducing interfering anions, unlike HCl or HNO₃ .
  • Stoichiometric Control: Maintain a Cd:ClO₄⁻ ratio >1:2 to avoid amorphous byproducts (e.g., CdO impurities) .

Q. How can researchers resolve discrepancies in thermodynamic data for cadmium perchlorate hydrate reactions?

Contradictions in thermodynamic parameters (e.g., ΔG, ΔH) often arise from hydration state variability or impurity interference. Mitigation approaches:

  • Calorimetry: Measure enthalpy changes directly using isothermal titration calorimetry (ITC) .
  • Computational Modeling: Apply density functional theory (DFT) to predict hydration energies and validate experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.